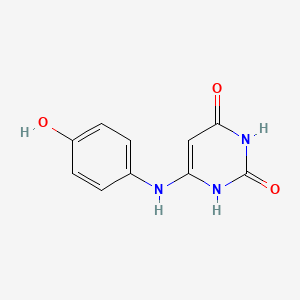![molecular formula C33H46N2 B14477039 4,4'-[(4-Decylphenyl)methylene]bis(N,N-dimethylaniline) CAS No. 65444-18-0](/img/structure/B14477039.png)
4,4'-[(4-Decylphenyl)methylene]bis(N,N-dimethylaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[(4-Decylphenyl)methylene]bis(N,N-dimethylaniline) is an organic compound with the molecular formula C33H46N2. This compound is characterized by the presence of a decylphenyl group attached to a methylene bridge, which is further connected to two N,N-dimethylaniline groups. It is primarily used as an intermediate in the synthesis of dyes and other organic compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-[(4-Decylphenyl)methylene]bis(N,N-dimethylaniline) typically involves the reaction of 4-decylbenzaldehyde with N,N-dimethylaniline in the presence of an acid catalyst. The reaction proceeds via a condensation mechanism, forming the methylene bridge between the decylphenyl and dimethylaniline groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of efficient catalysts to facilitate the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the aromatic rings or the methylene bridge, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced aromatic compounds.
Substitution: Introduction of halogens, nitro groups, or other functional groups on the aromatic rings.
科学的研究の応用
4,4’-[(4-Decylphenyl)methylene]bis(N,N-dimethylaniline) has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The compound exerts its effects through interactions with various molecular targets. The methylene bridge and aromatic rings allow it to participate in a range of chemical reactions, influencing the activity of enzymes and other biological molecules. The exact mechanism of action depends on the specific application and the molecular targets involved.
類似化合物との比較
- **4,4’-Methylenebis(N,N-diglycidylan
4,4’-Methylenebis(N,N-dimethylaniline): Similar structure but lacks the decylphenyl group.
特性
CAS番号 |
65444-18-0 |
|---|---|
分子式 |
C33H46N2 |
分子量 |
470.7 g/mol |
IUPAC名 |
4-[(4-decylphenyl)-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C33H46N2/c1-6-7-8-9-10-11-12-13-14-27-15-17-28(18-16-27)33(29-19-23-31(24-20-29)34(2)3)30-21-25-32(26-22-30)35(4)5/h15-26,33H,6-14H2,1-5H3 |
InChIキー |
JBUXXXUSZWIINS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1(2H)-Naphthalenone, 2-[(2-fluorophenyl)methylene]-3,4-dihydro-](/img/structure/B14476957.png)

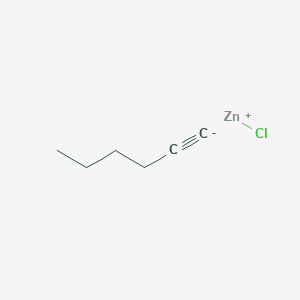
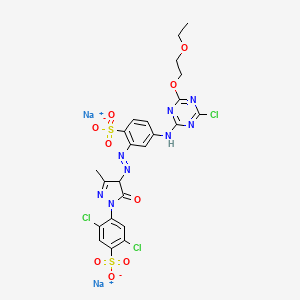
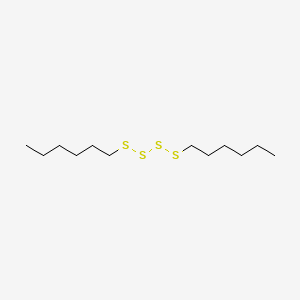
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide](/img/structure/B14476998.png)
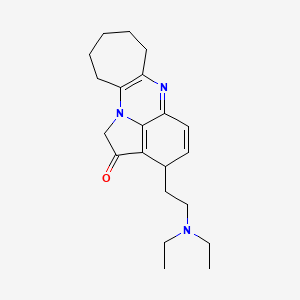
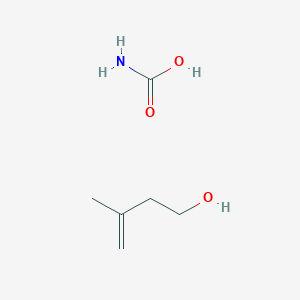
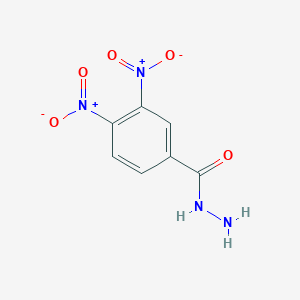

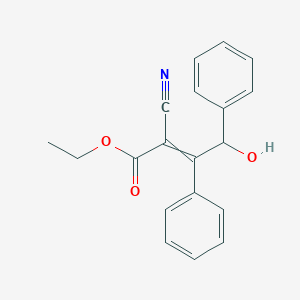
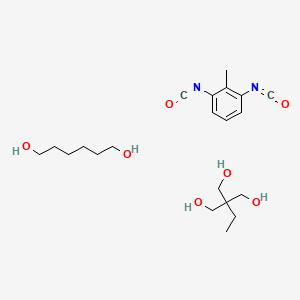
![4-Hydroxy-3-methyl-2-{[(prop-2-yn-1-yl)oxy]methyl}cyclopent-2-en-1-one](/img/structure/B14477053.png)
